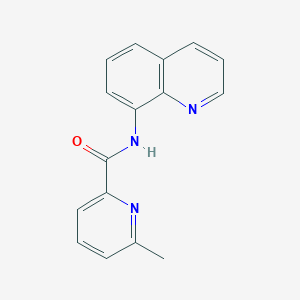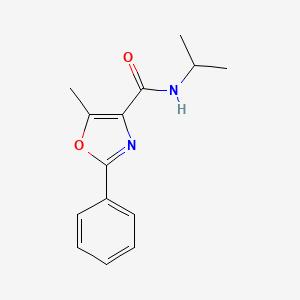
N-(2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as MIQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoquinoline carboxamides and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and immune response. N-(2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide may also act by scavenging free radicals and reducing oxidative stress, which are implicated in various diseases.
Biochemical and Physiological Effects:
N-(2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. N-(2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide is its ease of synthesis, which makes it readily available for research purposes. N-(2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been found to be stable under various conditions, which makes it suitable for use in various experiments. However, one of the limitations of N-(2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on N-(2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide. One area of interest is its potential use as a therapeutic agent in various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of N-(2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide and to identify its molecular targets. Additionally, the development of new N-(2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide derivatives with improved solubility and bioavailability may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide involves the reaction of 2-methylpropylamine with 3-carboxyisoquinolin-1-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. N-(2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are implicated in various inflammatory diseases.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)8-15-14(18)12-7-10-5-3-4-6-11(10)13(17)16-12/h3-7,9H,8H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFRSZLRLGTHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7471750.png)
![2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B7471757.png)

![4-[4-(Methylthio)benzoyl]morpholine](/img/structure/B7471779.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7471787.png)
![5-[(4-Tert-butylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7471789.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)


![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)
![2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)
![2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B7471853.png)